N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(ethylthio)benzamide hydrochloride
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Description
The compound “5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine” is a heterocyclic building block . Another related compound is "5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride" .
Molecular Structure Analysis
The molecular weight of “5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine” is 230.33 and its molecular formula is C13H14N2S . The molecular weight of “5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride” is 234.70 and its molecular formula is C8H10N2O2S·HCl .Physical And Chemical Properties Analysis
The physical state of “5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride” at 20 degrees Celsius is solid . The compound appears as a light orange to yellow to green powder or crystal .Scientific Research Applications
Scientific Research Applications
1. Chemical Properties and Environmental Impact
- Research on parabens, compounds structurally related to the query compound, focuses on their occurrence, fate, and behavior in aquatic environments. Parabens, used as preservatives in various products, have been identified as emerging contaminants. Despite their biodegradability, continuous introduction into the environment has made them ubiquitous in surface water and sediments. The study highlights the need for further research on their stability, persistence, and toxicity, especially regarding their chlorinated by-products in water sources (Haman et al., 2015).
2. Potential for Central Nervous System (CNS) Applications
- A comprehensive review of functional chemical groups suggests that heterocycles, including those with nitrogen, sulfur, and oxygen, may have CNS effects ranging from depression to euphoria and convulsion. Compounds with structural features like furan, thiophene, and benzimidazole are highlighted for their potential CNS activities. This underscores the versatility of heterocyclic compounds in exploring therapeutic options for CNS disorders (Saganuwan, 2017).
3. Antimicrobial and Antifungal Activities
- Phenothiazines and related heterocyclic compounds, which share structural motifs with the query compound, have been investigated for a wide range of biological activities. These activities include antimicrobial and antifungal effects, underlining the potential of such structures in developing new treatments for infections. This area of research opens up possibilities for utilizing similar compounds in targeting various microbial pathogens (Pluta, Morak-Młodawska, & Jeleń, 2011).
Properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-ethylsulfanylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS2.ClH/c1-2-27-18-10-6-9-17(13-18)21(26)24-22-23-19-11-12-25(15-20(19)28-22)14-16-7-4-3-5-8-16;/h3-10,13H,2,11-12,14-15H2,1H3,(H,23,24,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJKCGWHSOJITR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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